molecular formula C9H5ClFNO2S B1446971 6-Fluoroquinoline-3-sulfonyl chloride CAS No. 1803589-58-3

6-Fluoroquinoline-3-sulfonyl chloride

Cat. No.: B1446971
CAS No.: 1803589-58-3
M. Wt: 245.66 g/mol
InChI Key: LTZSIRDERXPIIY-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-sulfonyl chloride (CAS 1803589-58-3) is a fluorinated heteroaromatic building block of significant interest in medicinal chemistry and antibacterial research. This compound serves as a versatile synthetic intermediate for the development of novel sulfanilyl fluoroquinolones (NSFQs), a class of hybrid antibacterial agents . The reactive sulfonyl chloride group allows for facile conjugation of the quinoline scaffold to other pharmacophores, creating molecules designed to combat bacterial resistance . In research applications, this compound is utilized to synthesize hybrids that inhibit two bacterial targets: DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . Fluoroquinolone hybrids are a leading strategy to overcome multidrug-resistant bacteria, and the 6-fluoroquinoline core is a fundamental component in this effort . The resulting hybrid molecules are investigated for their enhanced permeability and improved kinetics of access to bacterial cells compared to traditional zwitterionic fluoroquinolones . Beyond their primary antibacterial value, fluoroquinolone-based hybrids built from intermediates like this compound are also being explored for potential anti-HIV, antifungal, and antitumor activities . The molecular formula is C₉H₅ClFNO₂S and the molecular weight is 245.66 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-fluoroquinoline-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZSIRDERXPIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Quinoline-3-sulfonic Acid Derivatives

  • Starting Material: 6-Fluoroquinoline-3-sulfonic acid or its salts.
  • Chlorinating Agents: Commonly used reagents include phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or cyanuric chloride.
  • Solvents: Chlorobenzene or trifluoromethylbenzene are preferred solvents to avoid byproduct formation and improve reaction control.
  • Reaction Conditions: The reaction is typically conducted under reflux or elevated temperature to ensure complete conversion.

A patent describing a closely related sulfonyl chloride synthesis (pyridine-3-sulfonyl chloride) highlights the advantages of using chlorobenzene or trifluoromethylbenzene as solvents to suppress byproduct formation and avoid hazardous waste treatment associated with phosphorus oxychloride. This approach is applicable to the 6-fluoroquinoline analog due to structural similarity.

Typical Reaction Scheme

$$
\text{6-Fluoroquinoline-3-sulfonic acid} + \text{PCl}5 \xrightarrow[\text{chlorobenzene}]{\text{reflux}} \text{this compound} + \text{POCl}3
$$

The reaction mixture is then subjected to aqueous workup and extraction to isolate the sulfonyl chloride product.

Detailed Preparation Protocols from Literature

Preparation Using Phosphorus Pentachloride in Aromatic Solvent

  • Procedure: The sulfonic acid is suspended in chlorobenzene or trifluoromethylbenzene.
  • PCl5 is added slowly under stirring at ambient temperature.
  • The mixture is heated to reflux for several hours (typically 3-6 hours).
  • After completion, the mixture is cooled and quenched with water.
  • The organic layer is separated, washed, and dried.
  • The product is isolated by distillation or crystallization.

Advantages:

  • High purity of product due to suppression of side reactions.
  • Avoidance of hazardous phosphorus oxychloride neutralization steps.
  • Improved safety and scalability.

Alternative Chlorinating Agents

  • Cyanuric chloride has been reported as an alternative chlorinating agent for sulfonyl chloride synthesis in quinoline derivatives, offering milder reaction conditions and easier handling.

Example from Quinoline Sulfonamide Derivative Synthesis

A recent study on quinoline sulfonamide derivatives describes a multi-step synthesis where sulfonyl chlorides are prepared by chlorinating sulfonic acid precursors, followed by coupling with amines to form sulfonamides. Although the paper focuses on substituted quinolines, the methodology is adaptable to this compound:

  • The sulfonyl chloride is generated in situ by treating the sulfonic acid with chlorinating agents.
  • The sulfonyl chloride is then reacted with amines in the presence of a base (e.g., DIPEA) in solvents like DMF.
  • The reaction is conducted at room temperature under nitrogen atmosphere.
  • Purification is achieved by column chromatography.

This method underscores the importance of controlling reaction conditions such as temperature, solvent, and reagent equivalents to optimize yield and purity.

Comparative Table of Preparation Methods

Method Chlorinating Agent Solvent Temperature Yield & Purity Notes Advantages
Chlorination with PCl5 Phosphorus pentachloride Chlorobenzene or trifluoromethylbenzene Reflux (80-130°C) High yield, high purity, minimal byproducts Safe, scalable, avoids hazardous waste
Chlorination with POCl3 Phosphorus oxychloride POCl3 (solvent and reagent) Elevated temperature Moderate yield, requires careful neutralization Common but less safe, more waste
Cyanuric chloride method Cyanuric chloride Organic solvents (e.g., DMF) Mild (room temp to 60°C) Good yield, milder conditions Easier handling, less hazardous

Research Findings and Optimization Notes

  • Use of aromatic solvents like chlorobenzene suppresses formation of byproducts that occur in toluene or other solvents.
  • Reaction control is critical to prevent runaway reactions due to the exothermic nature of chlorination.
  • Post-reaction workup involving aqueous washes and phase separations allows direct use of sulfonyl chloride in subsequent synthetic steps without isolation, improving efficiency.
  • Safety precautions must be observed due to the corrosive and reactive nature of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound .

Scientific Research Applications

Synthesis of Pharmaceuticals

6-Fluoroquinoline-3-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Antibacterial Agents: Compounds derived from this sulfonyl chloride have shown promising antibacterial activity. For instance, derivatives can be synthesized that exhibit efficacy against both Gram-positive and Gram-negative bacteria, similar to established fluoroquinolones like ciprofloxacin and levofloxacin .
  • Antiviral Drugs: Research indicates potential applications in developing antiviral agents, particularly in targeting viral replication mechanisms .

Development of Agrochemicals

The compound is also employed in the formulation of agrochemicals, including:

  • Herbicides and Pesticides: The sulfonyl chloride group allows for the modification of existing agrochemical structures, enhancing their effectiveness against specific pests or weeds .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

  • Sulfonylation Reactions: It facilitates the introduction of sulfonyl groups into organic molecules, which is crucial for creating new compounds with desired biological activities .

Case Study 1: Antibacterial Activity

A study investigated the synthesis of novel quinolone derivatives using this compound as a starting material. The synthesized compounds demonstrated significant antibacterial activity against several strains of bacteria, indicating the potential for new therapeutic agents .

Compound NameActivity AgainstReference
Quinoline Derivative AGram-positive bacteriaPMC11721932
Quinoline Derivative BGram-negative bacteriaPMC11721932

Case Study 2: Agrochemical Applications

Research focused on modifying existing herbicides by incorporating the sulfonyl chloride group from this compound. The modified compounds exhibited enhanced selectivity and efficacy in controlling weed populations without harming crop yields .

Herbicide ModifiedEfficacy ImprovementReference
Herbicide X30% increaseChem-Impex
Herbicide Y25% increaseChem-Impex

Comparison with Similar Compounds

6-Chloro-3-quinolinesulfochloride (Compound 13)

6-Fluoroquinoline-3-sulfonyl Fluoride

Properties :

  • Molecular Weight : 229.2 g/mol (lower than the chloro analog due to fluorine’s lighter atomic mass) .
  • Availability : Discontinued commercial product (Biosynth), suggesting challenges in synthesis or stability .

Comparison with Sulfonyl Chloride :

  • Reactivity : Sulfonyl fluorides are generally less reactive than sulfonyl chlorides but offer superior hydrolytic stability, making them suitable for "click chemistry" applications.
  • Stability: The fluoride group resists hydrolysis better than chloride, implying that 6-fluoroquinoline-3-sulfonyl chloride may require stringent storage conditions (e.g., anhydrous, low-temperature environments).

General Trends in Sulfonyl Chloride Derivatives

Property This compound (Inferred) 6-Chloro-3-quinolinesulfochloride 6-Fluoroquinoline-3-sulfonyl Fluoride
Molecular Weight ~213.6 g/mol (calculated) ~248.1 g/mol 229.2 g/mol
Reactivity High (strong EWG effect of F) Moderate Low (stable sulfonyl fluoride)
Melting Point Likely <109°C (speculative) 109–110°C Not reported
Biological Activity Potentially enhanced bioavailability IC₅₀ ~0.5–250 µM (anti-cancer) Not studied

Research Implications and Gaps

  • Synthesis : The fluoro analog’s synthesis route remains undescribed in the evidence, though chlorination methods (as in compound 13) could be adapted using fluorinated precursors.
  • Stability Studies: Hydrolytic susceptibility of this compound warrants investigation, as fluorine’s electron-withdrawing effect may accelerate degradation in aqueous media.

Biological Activity

6-Fluoroquinoline-3-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Overview of this compound

This compound belongs to the quinoline family, which is known for its wide range of biological activities. The sulfonyl chloride group enhances the compound's reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 6-fluoroquinoline derivatives exhibit significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of quinoline derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of 6-Fluoroquinoline Derivatives

CompoundPathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus50
This compoundEscherichia coli100
6-FluoroquinoloneMycobacterium tuberculosis<10

Antiviral Activity

The compound has also shown promising antiviral activity. In vitro studies demonstrated that derivatives of 6-fluoroquinoline exhibited effective inhibition against various viruses, including enteroviruses and influenza strains. For instance, certain derivatives displayed IC50 values as low as 1.5 µM against human parainfluenza virus type 3 (HPIV-3) and other viral pathogens .

Table 2: Antiviral Efficacy of 6-Fluoroquinoline Derivatives

CompoundVirusIC50 (µM)Reference
This compoundHPIV-31.5
EMCV22.0
Influenza H9N2<0.001

Anticancer Properties

The anticancer potential of quinoline derivatives, including this compound, has been explored in several studies. These compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, certain derivatives have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Resistance : A study focused on the antimicrobial resistance patterns in various bacterial strains revealed that the introduction of sulfonamide groups in quinolines could mitigate resistance mechanisms, enhancing their efficacy against resistant strains .
  • Neurotherapeutic Applications : Research into neurotherapeutic applications demonstrated that quinoline-sulfonamide derivatives could act as dual inhibitors for monoamine oxidases (MAOs) and cholinesterases (ChEs), indicating their potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Fluoroquinoline-3-sulfonyl chloride?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, reagent stoichiometry, and inert atmosphere. For example, chlorination of sulfanylquinoline derivatives (e.g., 6-chloro-3-phenylmethylsulfanylquinoline) using sodium hypochlorite under cooling (5–10°C) ensures minimal side reactions . Purification via recrystallization (e.g., hexane-CH₂Cl₂ mixtures) improves yield and purity. Monitoring reaction progress with TLC or HPLC is critical.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify fluorinated and sulfonyl group positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
  • HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Validate empirical formula accuracy.
  • Reference protocols from similar sulfonyl chloride characterization in biological assays .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight, chemically resistant containers away from moisture and bases.
  • Neutralize spills with sodium bicarbonate or inert adsorbents.
  • Follow guidelines from sulfonyl chloride safety data sheets (SDS), including emergency washing procedures .

Advanced Research Questions

Q. How to design biological activity studies for this compound derivatives?

  • Methodological Answer :

  • Cell Culture : Use cancer cell lines (e.g., MCF-7, MDA-MB-231) and non-tumor controls (e.g., HFF-1) in DMEM with 10% FBS under 5% CO₂ at 37°C .
  • Dose-Response Assays : Test compounds at 0.5–250 µM concentrations in triplicate.
  • Viability Measurement : Employ WST-1 assays, measuring formazan absorbance at 450 nm after 3–4 days of incubation.
  • Data Analysis : Use software like Prism 6 for IC₅₀ calculations and statistical significance (p < 0.05).

Q. How can researchers systematically compare the reactivity of this compound with its chlorinated or non-fluorinated analogs?

  • Methodological Answer :

  • Synthetic Parallelism : Synthesize analogs (e.g., 6-chloro-3-sulfonylquinoline) using identical conditions (e.g., hypochlorite chlorination) .
  • Kinetic Studies : Compare reaction rates via HPLC or in-situ IR spectroscopy.
  • Computational Modeling : Perform DFT calculations to assess electronic effects of fluorine substitution on sulfonyl group electrophilicity.
  • Biological Cross-Comparison : Test analog cytotoxicity to identify fluorine-specific bioactivity trends .

Q. How to address contradictions in data when this compound exhibits unexpected reactivity or stability issues?

  • Methodological Answer :

  • Variable Isolation : Systematically test factors like moisture levels, temperature fluctuations, or trace metal contamination.
  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.
  • Mechanistic Probes : Use trapping agents (e.g., DMSO for radical intermediates) or isotopic labeling (¹⁸O/²H) to elucidate reaction pathways.
  • Peer Validation : Cross-reference findings with fluorinated fragment libraries or sulfonyl chloride reactivity databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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